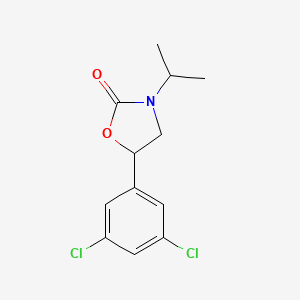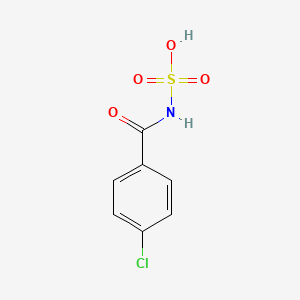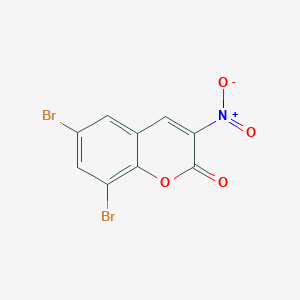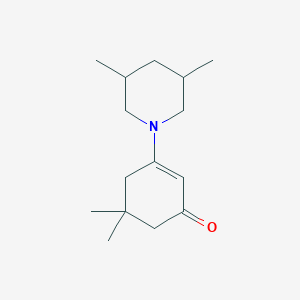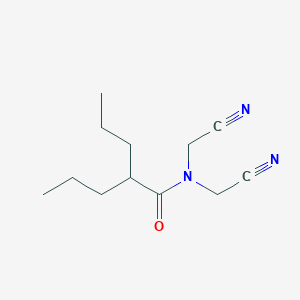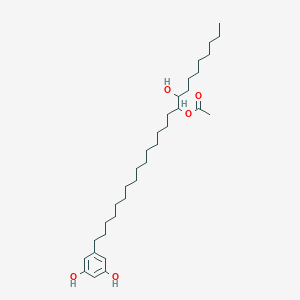
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate is a complex organic compound with a molecular formula of C35H60O6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of hydroxyl groups and the acetate group. Common reagents used in these reactions include acetic anhydride, catalysts like sulfuric acid, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical products.
Mecanismo De Acción
The mechanism of action of 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dihydroxyphenyl)acetate: A related compound with similar hydroxyl groups but a different overall structure.
(3,4-Dihydroxyphenyl)acetate: Another similar compound with hydroxyl groups in different positions on the phenyl ring.
Uniqueness
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate is unique due to its specific arrangement of hydroxyl groups and the presence of a long hydrocarbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
89596-52-1 |
|---|---|
Fórmula molecular |
C33H58O5 |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
[25-(3,5-dihydroxyphenyl)-9-hydroxypentacosan-10-yl] acetate |
InChI |
InChI=1S/C33H58O5/c1-3-4-5-6-17-20-23-32(37)33(38-28(2)34)24-21-18-15-13-11-9-7-8-10-12-14-16-19-22-29-25-30(35)27-31(36)26-29/h25-27,32-33,35-37H,3-24H2,1-2H3 |
Clave InChI |
RNCPMGUKHRCWGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


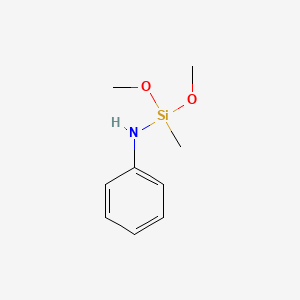
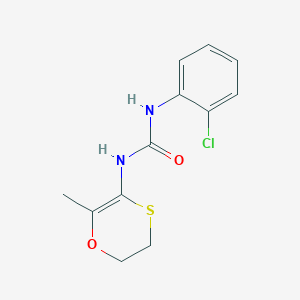
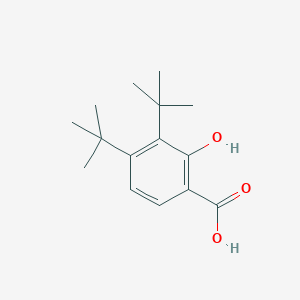
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)

